molecular formula C11H14N2 B13045943 3-Amino-3-(3,5-dimethylphenyl)propanenitrile

3-Amino-3-(3,5-dimethylphenyl)propanenitrile

Cat. No.: B13045943
M. Wt: 174.24 g/mol
InChI Key: MEFKFTAICBLCCZ-UHFFFAOYSA-N
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Description

3-Amino-3-(3,5-dimethylphenyl)propanenitrile (CAS: 36034-62-5) is a nitrile-containing organic compound with the molecular formula C₁₁H₁₄N₂ and a molecular weight of 174.24 g/mol . Its structure features a propanenitrile backbone substituted with an amino group and a 3,5-dimethylphenyl ring. The 3,5-dimethylphenyl group consists of two methyl substituents in the meta positions of the aromatic ring, which may influence electronic properties, lipophilicity, and steric interactions. This compound is listed under synonyms such as 3-((3,5-Dimethylphenyl)amino)propanenitrile and β-(3,5-Dimethylanilino)propionitrile .

Properties

IUPAC Name

3-amino-3-(3,5-dimethylphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFKFTAICBLCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(CC#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,5-dimethylphenyl)propanenitrile typically involves the reaction of 3,5-dimethylbenzyl cyanide with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,5-dimethylphenyl)propanenitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(3,5-dimethylphenyl)propanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,5-dimethylphenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Molecular Formula Key Substituents Functional Group Notable Properties/Activities References
This compound C₁₁H₁₄N₂ 3,5-dimethylphenyl, amino Nitrile High lipophilicity (inferred)
N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide C₁₉H₁₆N₂O₂ 3,5-dimethylphenyl, hydroxyl Carboxamide PET inhibition (IC₅₀ ~10 µM)
N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide C₁₀H₉Cl₃N₂O 3,5-dimethylphenyl Trichloroacetamide Altered crystal geometry (two molecules/asymmetric unit)
N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile C₁₀H₁₀N₄O₄ 3,5-dinitro, 4-dimethylamino Nitrile Potential pharmaceutical activity (structural studies)
PXZ-Mes3B (OLED emitter) C₃₈H₃₄BNO 3,5-dimethylphenyl, dimesitylboryl Boron-containing High electroluminescence (EQE 22.8%)

Key Observations:

Substituent Position and Electronic Effects: The 3,5-dimethylphenyl group in the target compound and its analogs (Table 1) enhances lipophilicity, as seen in N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, which showed strong photosynthetic electron transport (PET) inhibition due to optimal lipophilicity and electron-withdrawing substituents .

Functional Group Influence :

  • Nitrile Group : While the target compound’s nitrile group may participate in hydrogen bonding or dipole interactions, its role in biological systems remains less characterized compared to carboxamide or trichloroacetamide analogs. For example, the carboxamide group in N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide facilitates PET inhibition via interactions with photosystem II .
  • Trichloroacetamide : The trichloroacetamide group in N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide introduces steric bulk and electron-withdrawing properties, influencing crystal packing and solid-state geometry .

Applications and Performance :

  • PET Inhibition : N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide demonstrated potent PET inhibition (IC₅₀ ~10 µM), outperforming analogs with ortho-substituents, emphasizing the importance of meta-substitution for activity .
  • OLED Emitters : The 3,5-dimethylphenyl group in PXZ-Mes3B contributed to high external quantum efficiency (22.8%) in organic light-emitting diodes, showcasing its utility in electronic materials .

Substituent-Driven Property Modulations

Table 2: Substituent Effects on Key Properties

Substituent Type Example Compound Impact on Properties
Electron-Donating (Methyl) This compound Increases lipophilicity; may enhance membrane permeability in bioactive compounds.
Electron-Withdrawing (Nitro) N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile Enhances electrophilicity; potential for reactivity in pharmaceutical intermediates.
Halogen (Chloro) N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide Increases molecular weight and polarity; affects crystal packing .

Key Insights:

  • Meta-Substitution : Meta-substituted dimethyl groups (as in the target compound) optimize steric and electronic effects for binding in biological systems (e.g., PET inhibition ) or material science applications (e.g., OLEDs ).
  • Lipophilicity vs. Reactivity : While methyl groups enhance lipophilicity, nitro or chloro substituents can improve binding affinity or stability in specific environments. For instance, trichloroacetamide derivatives exhibit distinct solid-state geometries due to halogen interactions .

Biological Activity

3-Amino-3-(3,5-dimethylphenyl)propanenitrile is an organic compound notable for its unique structure, which includes an amino group and a nitrile group attached to a propanenitrile backbone, along with a 3,5-dimethylphenyl substituent. This compound has drawn attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Composition

The molecular formula of this compound is C12H16N2. Its structure can be represented as follows:

Structure C6H4(CH3)2C(NH2)C(CN)C\text{Structure }\text{C}_6\text{H}_4(\text{CH}_3)_2-\text{C}(\text{NH}_2)-\text{C}(\text{CN})-\text{C}

Functional Groups

  • Amino Group : Enhances hydrogen bonding capabilities, potentially increasing interaction with biological targets.
  • Nitrile Group : Contributes to the compound's reactivity and may influence its pharmacological properties.

Preliminary studies indicate that this compound may interact with specific biological targets, influencing pathways related to cell signaling and metabolism. The presence of the amino group allows for enhanced interactions with various biomolecules, which is crucial for its potential therapeutic applications.

Interaction Studies

Research has focused on the compound's binding affinity with enzymes and receptors. These studies aim to elucidate its mechanism of action and assess its potential role in modulating biological pathways. Understanding these interactions is vital for evaluating its therapeutic potential and safety profile in medicinal applications.

Case Studies

  • Antitumor Activity : In chick chorioallantoic membrane assays, compounds structurally similar to this compound have demonstrated significant inhibition of angiogenesis and tumor growth. These findings suggest that this class of compounds may possess anticancer properties .
  • Metabolic Pathway Modulation : A study exploring the effects of similar compounds on metabolic pathways indicated that this compound could potentially influence glucose metabolism through modulation of key enzymes involved in glycolysis.

Toxicological Profile

Toxicity studies have shown that compounds in the same chemical class exhibit low acute toxicity levels in animal models. For instance, no acute toxicity was observed in Kunming mice at doses up to 2000 mg/kg for structurally related compounds . This suggests a favorable safety profile for further development.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

Compound NameMolecular FormulaKey Features
3-Amino-3-(2,3-dimethylphenyl)propanenitrileC12H16N2Different dimethyl substitution pattern on the phenyl ring
4-Amino-4-(4-methoxyphenyl)butyronitrileC12H16N2OFeatures a methoxy group on a different aromatic ring
3-Amino-3-(4-methoxy-2-methylphenyl)propanenitrileC13H17N2OContains methoxy substitution on the phenyl ring

The structural differences among these compounds may significantly influence their biological activities and therapeutic potentials.

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